molecular formula C24H18ClN3O2S2 B2872525 3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-82-9

3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No.: B2872525
CAS No.: 477868-82-9
M. Wt: 480
InChI Key: OAQKFDYYLOSGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide features a benzamide core substituted with a 3-chloro group and a thioether-linked [1,3]thiazolo[2,3-b]quinazolinone moiety.

Properties

IUPAC Name

3-chloro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2S2/c25-16-7-5-6-15(12-16)22(29)26-20-10-3-4-11-21(20)31-13-17-14-32-24-27-19-9-2-1-8-18(19)23(30)28(17)24/h1-12,17H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQKFDYYLOSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Heterocyclic Systems

The target compound’s structural analogs share key motifs such as benzamide backbones, halogen substitutions, and fused heterocycles. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name/ID (Evidence) Core Structure Heterocyclic System Substituents Key Structural Features
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide () Benzo[b]thiophene-carboxamide Thiazole (nitro-substituted) 3-Cl, 6-F, 5-nitrothiazole Fluorine and nitro groups enhance electronegativity; antimicrobial activity reported .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () Benzamide Oxadiazole (thioxo-substituted) 4-Cl, oxadiazole-thione Sulfur-rich oxadiazole may improve metabolic stability .
2-(2-Chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one () Quinazolinone Thiadiazolo[2,3-b]quinazoline 2-Cl-benzyl Chlorobenzyl group increases lipophilicity; part of a bioactive series .
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () Benzamide Thiazolidinone (Z-configuration) 2-Cl, methoxy-propoxy Extended conjugated system may influence solubility and target binding .

Conflicting or Divergent Trends

  • Nitro vs. Chloro Substituents : Nitro groups () are strongly electron-withdrawing, which may increase reactivity compared to chloro substituents () .

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